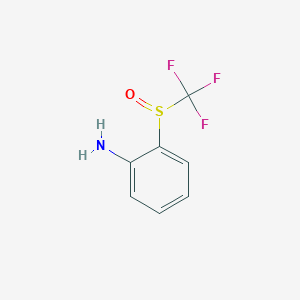

2-Trifluoromethanesulfinylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

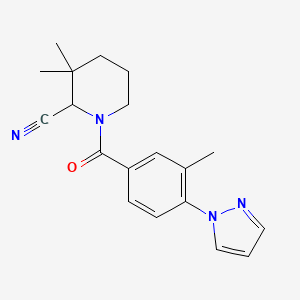

2-Trifluoromethanesulfinylaniline is a chemical compound with the molecular formula C7H6F3NOS and a molecular weight of 209.19 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenylamine (aniline) group attached to a trifluoromethanesulfinyl group . The InChI code for this compound is 1S/C7H6F3NOS/c8-7(9,10)13(12)6-4-2-1-3-5(6)11/h1-4H,11H2 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its boiling point and other physical properties are not specified . It’s important to note that the compound should be stored properly to maintain its integrity .科学的研究の応用

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Its remarkably high catalytic activity makes it suitable for acylating not only primary alcohols but also sterically hindered secondary or tertiary alcohols. This method is notably effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Trifluoromethylation and Sulfinylation

Trifluoromethanesulfinates, such as sodium trifluoromethanesulfinate, have found widespread use for direct trifluoromethylation and trifluoromethylsulfinylation of a large range of substrates. These reagents facilitate the introduction of SCF3 and S(O)CF3 groups, respectively, showcasing their versatility in reactions like sulfonylation and chlorination (Guyon, Chachignon, & Cahard, 2017).

Catalytic Cyclization

Trifluoromethanesulfonic (triflic) acid is highlighted as an excellent catalyst for the cyclization of homoallylic sulfonamides to pyrrolidines. This process prefers the formation of pyrrolidines or homopiperidines over piperidines, showcasing the potential for efficient formation of polycyclic systems (Haskins & Knight, 2002).

Organic Synthesis and Fluoromethylation

Trifluoromethanesulfonic anhydride has been employed in synthetic organic chemistry for converting various oxygen-containing compounds to triflates, electrophilic activation, and conversion of amides, sulfoxides, and phosphorus oxides. Recent advancements have also shown its efficiency as a radical trifluoromethylation and trifluoromethylthiolation reagent due to the contained SO2CF3 fragment (Qin, Cheng, & Jiao, 2022).

Photoredox Catalysis in Fluoromethylation

The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, utilizing trifluoromethyl and difluoromethyl groups, has been a significant advancement. These groups are crucial in pharmaceuticals and agrochemicals for enhancing chemical and metabolic stability, lipophilicity, bioavailability, and drug binding selectivities. Notable methodologies include the use of stable and easy-to-handle electrophilic fluoromethylating reagents like the Umemoto, Yagupolskii-Umemoto, Togni, and Hu reagents for radical reactions through visible-light-induced processes (Koike & Akita, 2016).

特性

IUPAC Name |

2-(trifluoromethylsulfinyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-4-2-1-3-5(6)11/h1-4H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFZTOSGYXTPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)

![1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)